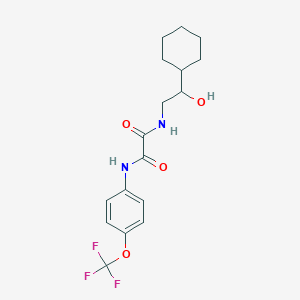
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as TTX-7, is a chemical compound that has been gaining attention in the scientific community due to its potential use in research applications. TTX-7 is a synthetic oxalamide derivative that is structurally similar to other compounds such as oxaliplatin and cisplatin, which are commonly used in chemotherapy treatments. However, TTX-7 has unique properties that make it a promising candidate for various scientific studies.
科学的研究の応用
1. Polymer Modification
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and similar oxalamide compounds are used to enhance the crystallization behavior of poly(hydroxyalkanoate)s (PHAs), a type of bacterially synthesized polymer. These compounds, particularly those with phenyl groups, significantly improve the nucleation efficiency and compatibility in the PHA matrix, thereby increasing crystallization temperature and crystallinity. This modification is crucial in improving the material properties of PHAs for various applications (Xu et al., 2017).
2. Industrial Chemistry Processes
In the context of industrial chemistry, particularly in the production of cyclohexanone oxime, a precursor in the nylon-6 industry, compounds like this compound are relevant in studying the kinetics and efficiency of reactions. For instance, the oximation of cyclohexanone, a key step in producing cyclohexanone oxime, can be influenced by various factors, such as pH and interfacial area between phases, where compounds like oxalamides may play a role (Lorenzo et al., 2016).
3. Electrocatalytic Reactions
Research in the field of electrocatalysis has also seen the application of N-oxyl compounds, which are chemically related to oxalamides. These compounds, including this compound, can act as catalysts in various electrosynthetic reactions, owing to their ability to undergo redox reactions at electrode surfaces. This makes them valuable for studying and developing new electrochemical processes in organic chemistry (Nutting et al., 2018).
4. Organic Synthesis
Oxalamides and their derivatives are crucial in the field of organic synthesis. They are used in novel synthetic approaches to produce various organic compounds, such as N-oxalamides and N-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These compounds provide a versatile foundation for synthesizing a broad range of organic molecules, which have applications in pharmaceuticals, materials science, and more (Mamedov et al., 2016).
5. Analytical Chemistry Applications
In analytical chemistry, oxalamides and related compounds are used as probes and sensors due to their selective reaction mechanisms. For instance, specific oxalamide derivatives can act as highly selective optical probes for detecting hydrogen peroxide in biological samples, which is crucial for understanding oxidative stress and other biological processes (Chang et al., 2004).
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOUURGIRHNCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
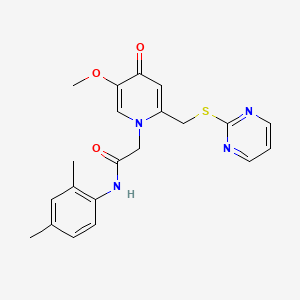

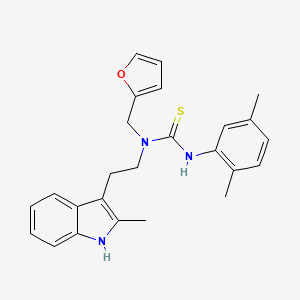

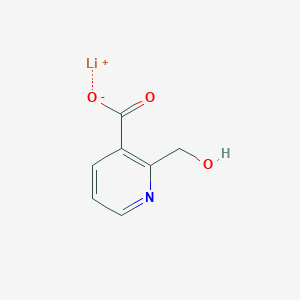
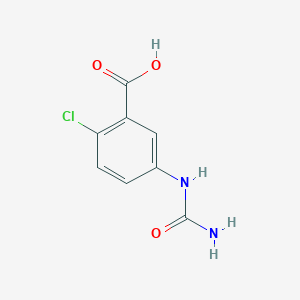
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride](/img/structure/B2875628.png)
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)